molecular formula C16H18N2O3 B3305347 N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide CAS No. 923136-65-6

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide

Cat. No. B3305347
CAS RN: 923136-65-6
M. Wt: 286.33 g/mol
InChI Key: SKVKEIVBVWGGQT-UHFFFAOYSA-N
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Description

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide has been studied for its potential applications in various research fields. One such application is in the treatment of cancer. Research has shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and have anti-inflammatory effects. Additionally, it has been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects, which could be useful in studying neurodegenerative diseases. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide. One direction is to further study its potential applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research could be done to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction for future research is to investigate the potential side effects and toxicity of this compound, in order to better understand its safety profile.

properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-8-11(2)18-16(20)13(10)9-17-15(19)12-6-4-5-7-14(12)21-3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVKEIVBVWGGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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